Methyl 4-amino-2,6-dimethoxybenzoate
Description
Methyl 4-amino-2,6-dimethoxybenzoate (CAS: 3956-34-1) is a benzoic acid derivative with a methyl ester group at the carboxyl position and amino/methoxy substituents at the 4-, 2-, and 6-positions of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₄, and it has a molecular weight of 211.22 g/mol. This compound is primarily used as an intermediate in synthesizing kinase inhibitors, such as salt-inducible kinase (SIK) inhibitors, where its substituents influence reactivity and pharmacological properties.
Properties
IUPAC Name |
methyl 4-amino-2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKQAFJENDMZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,6-dimethoxybenzoate typically involves the esterification of 4-amino-2,6-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 4-amino-2,6-dimethoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a substrate for certain enzymes, helping researchers understand enzyme specificity and activity .
Medicine: Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-amino-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogues
Methyl 4-Amino-2-hydroxy-6-methoxybenzoate (Compound 34)
- Structure : Replaces the 2-methoxy group with a hydroxyl (-OH).
- Synthesis: Generated via boron trichloride (BCl₃)-mediated demethylation of Methyl 4-amino-2,6-dimethoxybenzoate.
- Impact : The hydroxyl group increases hydrogen-bonding capacity and acidity (pKa ~9–10), altering solubility and reactivity in subsequent reactions. This derivative is critical in optimizing pharmacokinetic properties of SIK inhibitors.
Ethyl 4-Hydroxy-2,6-dimethylbenzoate (CAS: 75056-98-3)
- Structure : Ethyl ester, 4-hydroxy, and 2,6-dimethyl substituents.
- Molecular Weight : 194.23 g/mol.
- Key Differences: Ester Group: Ethyl vs. methyl ester may slightly increase lipophilicity (logP).
Methyl 2-Amino-4-bromobenzoate (CAS: 135484-83-2)
- Structure: Bromine at the 4-position and amino at the 2-position.
- Molecular Weight : 244.04 g/mol.
- Key Differences: Electron-Withdrawing Bromine: Enhances electrophilic substitution reactivity at the aromatic ring, making it useful in coupling reactions. Positional Isomerism: The 2-amino-4-bromo arrangement disrupts symmetry, affecting crystallization and solubility.
Functional Analogues in Agrochemicals
Triazine-containing sulfonylurea herbicides, such as metsulfuron methyl ester (CAS: 74223-64-6), share structural motifs with this compound but feature a triazine ring linked to a sulfonylurea group.
Crystallographic and Salt-Forming Properties
The crystal structure of 4-Methoxybenzamidinium 2,6-dimethoxybenzoate reveals ionic interactions between the dimethoxybenzoate anion and 4-methoxybenzamidinium cation.
- Implications: this compound’s ability to form stable salts could be exploited in pharmaceutical formulations to improve solubility or stability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 4-amino-2,6-dimethoxybenzoate (MADMB) is a compound of significant interest in biological research due to its diverse applications and potential therapeutic properties. This article explores the biological activity of MADMB, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic applications.
MADMB has the molecular formula and a molecular weight of 211.21 g/mol. Its structure features an amino group and two methoxy groups on a benzene ring, which are critical for its biological activity. The compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The mechanism of action of MADMB involves its interaction with specific molecular targets within biological systems. The amino and methoxy groups are crucial for binding to enzymes and receptors, influencing various biochemical pathways. Research indicates that MADMB can act as a substrate for certain enzymes, aiding in the understanding of enzyme specificity and activity .
Enzyme Interactions
MADMB has been utilized in studies examining enzyme interactions and metabolic pathways. It serves as a substrate for enzymes involved in metabolic processes, providing insights into enzyme kinetics and specificity . This interaction is essential for understanding how modifications to the compound can enhance or inhibit enzyme activity.
Therapeutic Properties
Research indicates that derivatives of MADMB exhibit promising therapeutic properties:
- Anti-inflammatory Activity : Compounds similar to MADMB have shown potential in reducing inflammation in various models .
- Antimicrobial Properties : Investigations into MADMB's derivatives suggest they may possess antimicrobial activity against various pathogens .
- Anticancer Potential : Some studies have explored the anticancer properties of compounds related to MADMB, indicating potential efficacy in cancer treatment .
Case Studies
Several studies have highlighted the biological activities associated with MADMB and its derivatives:
- Study on Antimicrobial Activity : A study investigating the antimicrobial effects of MADMB derivatives found significant inhibition against Gram-positive bacteria, indicating potential use as an antibacterial agent.
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes by MADMB revealed that it could modulate enzyme activity significantly, suggesting its role as a potential drug candidate targeting metabolic pathways.
- Cancer Research : In vitro studies demonstrated that certain derivatives of MADMB could inhibit cancer cell proliferation, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
To better understand the unique properties of MADMB, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl 2-amino-4-methoxybenzoate | Amino group at position 2 | Antimicrobial and anticancer properties |
| Methyl 2-amino-3-methoxybenzoate | Amino group at position 2 | Anticancer activity |
| 4-Amino-2-methoxybenzoic acid | Carboxylic acid instead of ester | Anti-inflammatory effects |
| Methyl 5-amino-2-methoxybenzoate | Amino group at position 5 | Antimicrobial properties |
MADMB's unique positioning of functional groups contributes to its distinct biological activities compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
